Isonaringin
Overview
Description
Isonaringin is a flavonoid compound predominantly found in citrus fruits. It is a type of flavanone glycoside, specifically the 7-rutinoside of naringenin. The molecular formula of this compound is C27H32O14, and its molecular weight is 580.53 g/mol . This compound is known for its antioxidant, anti-inflammatory, and anticarcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonaringin can be synthesized through the glycosylation of naringenin. The process involves the reaction of naringenin with a sugar donor in the presence of a glycosyltransferase enzyme. The reaction conditions typically include a buffered aqueous solution at a controlled pH and temperature .
Industrial Production Methods: Industrial production of this compound involves the extraction from citrus fruit rinds. The extraction process includes the following steps:
Grinding: The citrus rinds are ground into a fine powder.
Solvent Extraction: The powdered rinds are subjected to solvent extraction using ethanol or methanol.
Filtration: The extract is filtered to remove solid residues.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Isonaringin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form naringenin.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride or benzoyl chloride.
Major Products:
Oxidation: Naringenin
Reduction: Dihydrothis compound
Substitution: Acetylated or benzoylated derivatives of this compound.
Scientific Research Applications
Isonaringin has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of flavonoids.
Biology: this compound is studied for its role in plant metabolism and defense mechanisms.
Medicine: Due to its antioxidant and anti-inflammatory properties, this compound is researched for potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders.
Industry: this compound is used in the food and beverage industry as a natural antioxidant and preservative.
Mechanism of Action
Isonaringin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, this compound modulates signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Naringenin: The aglycone form of isonaringin, known for its antioxidant and anti-inflammatory properties.
Hesperidin: Another flavanone glycoside found in citrus fruits, with similar antioxidant and anti-inflammatory effects.
Eriocitrin: A flavanone glycoside with strong antioxidant properties, found in lemon and lime.
Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This distinct structure allows this compound to exhibit unique biological activities compared to other similar flavonoids .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3/t10-,16?,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFHSYLYXVTHC-TUURGLJWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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